molecular formula C6H5BrN2 B1523976 5-Bromo-2-vinylpyrimidine CAS No. 883901-68-6

5-Bromo-2-vinylpyrimidine

Cat. No. B1523976
CAS RN: 883901-68-6
M. Wt: 185.02 g/mol
InChI Key: LZGICTBSBIWVFA-UHFFFAOYSA-N
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Description

5-Bromo-2-vinylpyrimidine is a chemical compound with the molecular formula C6H5BrN2 and a molecular weight of 185.02 . It has gained significant attention in research and industries due to its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2 . This indicates that the compound contains a bromine atom and a vinyl group attached to a pyrimidine ring.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Antiviral Agents

5-Bromo-2-vinylpyrimidine derivatives have been synthesized and evaluated for their antiviral properties, showing potential as inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). These compounds are synthesized via organometallic intermediates, demonstrating a specific action mechanism through phosphorylation by virus-encoded enzymes, inhibition of viral DNA polymerase, and incorporation into viral DNA. Their efficacy against HSV-1 and VZV has been confirmed in animal models and clinical trials, highlighting their potential as selective antiviral agents (De Clercq & Walker, 1984).

Preparation of Metal-complexing Molecular Rods

5-Brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines are synthesized efficiently from this compound derivatives, serving as precursors for the preparation of metal-complexing molecular rods. These compounds are obtained through various coupling reactions, including Stille coupling, demonstrating their utility in the synthesis of complex molecular structures for potential applications in material science and catalysis (Schwab et al., 2002).

Palladium-catalysed Cross-coupling Reactions

5-Bromo-2-iodopyrimidine, a derivative of this compound, has been utilized in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs. This application demonstrates the versatility of this compound derivatives in facilitating efficient syntheses of various substituted pyrimidine compounds, showcasing their importance in synthetic organic chemistry (Goodby et al., 1996).

Antibacterial Surface Design

This compound derivatives have also found application in the design of antibacterial surfaces. Polymers derived from this compound, when covalently attached to surfaces, demonstrate significant bactericidal properties against various bacterial strains, including Staphylococcus aureus. This innovative approach to creating antibacterial surfaces highlights the potential of this compound derivatives in contributing to public health and hygiene solutions (Tiller et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H320, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

5-bromo-2-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGICTBSBIWVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Bromo-2-iodo-pyrimidine (9.15 g, 32.11 mmol) was dissolved in THF (150 ml) and Pd(PPh3)4 (18.85 g, 1.60 mmol) was added, followed by tributyl-vinyl-stannane (9.38 ml, 32.11 mmol). The resulting mixture was heated at 140° C. for 20 min under microwave irradiations, next filtered through a pad of celite and concentrated. The crude material was diluted with CH2Cl2 and washed with water. Separation of the layers, drying (Na2SO4) of the organic phase, filtration and evaporation in vacuo provided the crude material, which was purified by flash column chromatography (CH2Cl2) to give the title compound (4.05 g, 68%) as a volatile yellow oil crystallizing at 4° C.
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9.15 g
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150 mL
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9.38 mL
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18.85 g
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Yield
68%

Synthesis routes and methods III

Procedure details

5-Bromo-2-iodo-pyrimidine (2.15 g, 7.55 mmol), 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.60 mL, 9.43 mmol) and PdCl2(dppf). (300 mg, 0.40 mmol) were dissolved in 1,4-dioxane (15 mL). A solution of Cs2CO3 (4.91 g, 15.1 mmol) in H2O (5 mL) was added and the mixture heated at 80° C. for 30 min. The reaction mixture was diluted with EtOAc (100 mL), washed with H2O, brine and separated. The organic fraction was dried and concentrated in vacuo. Purification by chromatography on silica, eluting with 5-25% EtOAc/heptane gave i (1.10 g, 79%). MS 185.11 & 187.09 [M+H]+.
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2.15 g
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1.6 mL
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4.91 g
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5 mL
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15 mL
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100 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-2-iodopyrimidine (14.2 g, 50 mmol) and Pd(PPh3)4 (865 mg, 0.75 mmol) in THF (200 mL) at room temperature under nitrogen was added dropwise vinylmagnesium bromide (100 mL, 100 mmol, 1 M in THF). The reaction mixture was heated to reflux for 2 hours. The formed mixture was quenched with water (200 mL) and extracted with EtOAc (200 mL×3). The combined organic layers were dried over sodium sulfate, filtered and concentrated to afford an oil which was purified by preparative column chromatography to afford 5-bromo-2-vinylpyrimidine (8 g, yield: 86%).
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14.2 g
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100 mL
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200 mL
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865 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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